13-ethyl-5,5-dimethyl-14-prop-2-enyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
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Overview
Description
3-allyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound.
Preparation Methods
The synthesis of 3-allyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The synthetic route includes:
Cyclization: The reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with primary amines leads to cyclization, forming the pyrimidine ring.
Functional Group Modifications: Subsequent reactions with various reagents introduce the allyl and ethyl groups, as well as other functional groups necessary for the final structure.
Industrial production methods for such complex heterocyclic compounds often involve optimizing these synthetic routes for higher yields and purity, using advanced techniques like continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
3-allyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure and properties.
Scientific Research Applications
3-allyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antibacterial, and antitumor agent.
Biological Research: Its unique structure makes it a valuable tool for studying enzyme interactions and cellular pathways.
Industrial Applications: It can be used as a precursor for synthesizing other biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-allyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-allyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one include other fused pyrano[4,3-b]pyridine derivatives, such as:
- Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .
- Pyrano[2,3-d]thiazole derivatives .
These compounds share similar core structures but differ in their functional groups and biological activities, making each unique in its applications and properties.
Properties
CAS No. |
498534-93-3 |
---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5g/mol |
IUPAC Name |
13-ethyl-5,5-dimethyl-14-prop-2-enyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N3O2S/c1-5-7-22-14(6-2)21-15-12-8-11-10-24-19(3,4)9-13(11)20-17(12)25-16(15)18(22)23/h5,8H,1,6-7,9-10H2,2-4H3 |
InChI Key |
XQMGAOVMBWPFPO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C(=O)N1CC=C)SC3=C2C=C4COC(CC4=N3)(C)C |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC=C)SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
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